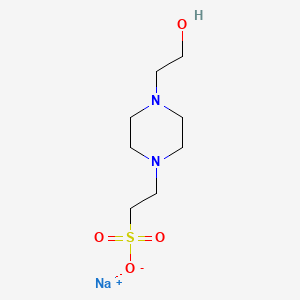
niguldipine hydrochloride
Descripción general
Descripción
Niguldipina (clorhidrato) es un fármaco bloqueador de los canales de calcio con propiedades antagonistas alfa1-adrenérgicas . Se utiliza principalmente en entornos de investigación y ha demostrado potencial en diversas aplicaciones científicas. El compuesto es conocido por su capacidad para bloquear los canales de calcio tipo L y los alfa1A-adrenoceptores .
Aplicaciones Científicas De Investigación
Niguldipina (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar los bloqueadores de los canales de calcio y sus interacciones con otras moléculas.
Biología: Investigado por sus efectos en los canales de calcio celulares y su posible papel en la modulación de las funciones celulares.
Mecanismo De Acción
Niguldipina (clorhidrato) ejerce sus efectos bloqueando los canales de calcio tipo L y los alfa1A-adrenoceptores. Esta acción inhibe la afluencia de iones calcio extracelulares a las células, lo que lleva a la vasodilatación y la reducción de la resistencia vascular . Los objetivos moleculares incluyen el receptor alfa1A-adrenérgico y los canales de calcio tipo L, que están involucrados en la regulación del tono vascular y la presión arterial .
Análisis Bioquímico
Biochemical Properties
Niguldipine hydrochloride interacts with various enzymes and proteins, primarily functioning as a L-type Ca2+ channel blocker and alpha1A-adrenoceptor antagonist . This means that it inhibits the influx of calcium ions into cardiac muscle and smooth muscle cells
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking calcium channels, thereby affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as a calcium channel blocker and alpha1A-adrenoceptor antagonist It exerts its effects at the molecular level by binding to these receptors and inhibiting their function This can lead to changes in gene expression and enzyme activity
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a rabbit experimental cerebral vasospasm model, this compound was administered intramuscularly at a dose of 0.03 mg/kg, which reportedly had a significant effect on cerebral blood flow
Metabolic Pathways
As a calcium channel blocker, it likely interacts with enzymes and cofactors involved in calcium signaling pathways
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Niguldipina (clorhidrato) se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de un anillo de dihidropiridina. La síntesis generalmente implica la condensación de un aldehído con un beta-cetoéster en presencia de amoníaco o una amina, seguido de ciclización y posteriores modificaciones de grupos funcionales .
Métodos de producción industrial
La producción industrial de Niguldipina (clorhidrato) implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos, como recristalización y cromatografía, para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Niguldipina (clorhidrato) se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados nitro correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados nitro, derivados de amina y análogos de Niguldipina sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
Nicardipina: Otro bloqueador de los canales de calcio con efectos vasodilatadores similares.
Nifedipina: Un bloqueador de los canales de calcio conocido utilizado en el tratamiento de la hipertensión y la angina.
Singularidad
Niguldipina (clorhidrato) es única debido a su acción dual como bloqueador de los canales de calcio y antagonista alfa1-adrenérgico. Este doble mecanismo proporciona un rango más amplio de efectos terapéuticos en comparación con otros bloqueadores de los canales de calcio que se dirigen principalmente a los canales de calcio por sí solos .
Propiedades
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872307 | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119934-51-9 | |
| Record name | Niguldipine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
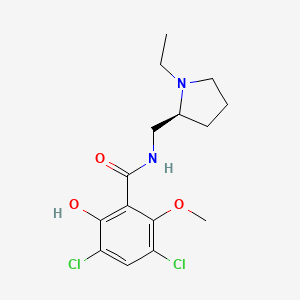

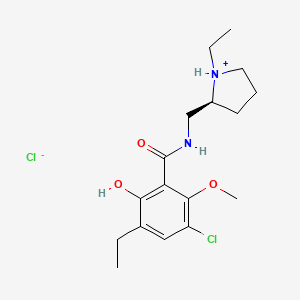


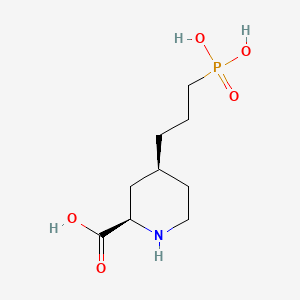

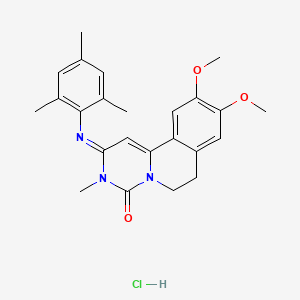
![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)
![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

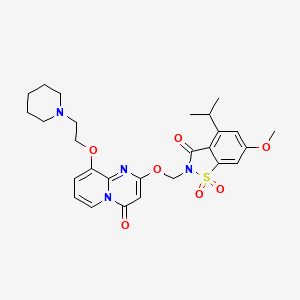
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
